molecular formula C6H7BrN4O B13559373 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide

2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide

Cat. No.: B13559373
M. Wt: 231.05 g/mol
InChI Key: VMZCAZIHHZCVML-UHFFFAOYSA-N
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Description

2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide can be achieved through several methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Another method involves the reaction of 2-aminopyridine with nitriles in the presence of copper bromide, which facilitates consecutive addition and oxidative cyclization .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using microwave irradiation techniques. This method is catalyst-free and eco-friendly, involving the use of enaminonitriles and benzohydrazides in a tandem reaction . The process is efficient, with good functional group tolerance and high yields.

Chemical Reactions Analysis

Types of Reactions

2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities depending on the substituents introduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide is unique due to its specific triazolopyridine structure, which imparts distinct biological activities and chemical reactivity. Its ability to act as a receptor antagonist and enzyme inhibitor makes it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C6H7BrN4O

Molecular Weight

231.05 g/mol

IUPAC Name

2-amino-3H-[1,2,4]triazolo[1,5-a]pyridin-7-one;hydrobromide

InChI

InChI=1S/C6H6N4O.BrH/c7-6-8-5-3-4(11)1-2-10(5)9-6;/h1-3H,(H3,7,8,9);1H

InChI Key

VMZCAZIHHZCVML-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC1=O)N=C(N2)N.Br

Origin of Product

United States

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